2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one
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Overview
Description
2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C16H24N2O. This compound features a piperazine ring substituted with a phenyl group and an ethyl group, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Phenyl Group: The piperazine ring is then reacted with a phenyl halide (such as bromobenzene) under basic conditions to introduce the phenyl group.
Addition of the Butanone Chain: The final step involves the alkylation of the piperazine derivative with 2-ethylbutanone under acidic or basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)butan-1-one: Lacks the ethyl group, which may affect its pharmacological profile.
2-Ethyl-1-(4-methylpiperazin-1-yl)butan-1-one: Substitution with a methyl group instead of a phenyl group, altering its chemical properties.
2-Ethyl-1-(4-chloropiperazin-1-yl)butan-1-one: Chlorine substitution can significantly change its reactivity and biological activity.
Uniqueness
2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to the combination of the ethyl and phenyl groups on the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
2-ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-3-14(4-2)16(19)18-12-10-17(11-13-18)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |
InChI Key |
RUHLTCCPZBLOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC=C2 |
solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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